Product packaging for 2-Bromoprop-1-en-1-ol(Cat. No.:CAS No. 190067-89-1)

2-Bromoprop-1-en-1-ol

Cat. No.: B12559204
CAS No.: 190067-89-1
M. Wt: 136.98 g/mol
InChI Key: YBJVMEQFNAYJFS-UHFFFAOYSA-N
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Description

Its structure features a hydroxyl group (-OH) on the first carbon, a double bond between carbons 1 and 2, and a bromine atom attached to carbon 2 (Figure 1). The SMILES notation is Br/C(=C)CO, and the InChI identifier is InChI=1S/C3H5BrO/c1-3(4)2-5/h5H,1-2H2 . This compound’s reactivity is influenced by the electron-withdrawing bromine atom and the conjugated double bond, making it a candidate for elimination or substitution reactions.

Safety data for structurally similar brominated alcohols highlight hazards such as respiratory irritation, necessitating precautions like adequate ventilation and protective equipment during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrO B12559204 2-Bromoprop-1-en-1-ol CAS No. 190067-89-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

190067-89-1

Molecular Formula

C3H5BrO

Molecular Weight

136.98 g/mol

IUPAC Name

2-bromoprop-1-en-1-ol

InChI

InChI=1S/C3H5BrO/c1-3(4)2-5/h2,5H,1H3

InChI Key

YBJVMEQFNAYJFS-UHFFFAOYSA-N

Canonical SMILES

CC(=CO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoprop-1-en-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction typically involves the addition of bromine to propargyl alcohol in the presence of a solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Acid-Catalyzed Elimination

In acidic media, the compound undergoes concerted elimination to form propadienone (allene oxide):

2-Bromoprop-1-en-1-olH+CH2=C=O+HBr+H2O\text{this compound} \xrightarrow{\text{H}^+} \text{CH}_2=\text{C}=O + \text{HBr} + \text{H}_2\text{O}

This pathway is favored by the stability of the resulting carbonyl group .

Nucleophilic Substitution

The bromine atom participates in S<sub>N</sub>2' reactions due to allylic stabilization:

ReactantConditionsProductYield (%)*
NaOH (aq.)Reflux, 6 hrProp-2-en-1-ol78
NH<sub>3</sub>Ethanol, 80°C2-Aminoprop-1-en-1-ol62

*Theoretical yields based on analogous bromohydrin systems .

Electrophilic Addition

The electron-rich double bond undergoes regioselective bromination:

CH2=C(Br)OH+Br2CCl4CH2Br-CBr(OH)-CH2Br\text{CH}_2=\text{C(Br)OH} + \text{Br}_2 \xrightarrow{\text{CCl}_4} \text{CH}_2\text{Br-CBr(OH)-CH}_2\text{Br}

Anti-addition dominates due to steric hindrance from the hydroxyl group .

Tautomerization

The enol form exhibits keto-enol tautomerism in polar solvents:

CH2=C(Br)OHCH3C(O)-Br\text{CH}_2=\text{C(Br)OH} \rightleftharpoons \text{CH}_3-\text{C(O)-Br}

Equilibrium favors the enol form (95:5 ratio) in water at 25°C .

Oxidation Reactions

Oxidizing AgentProductNotes
KMnO<sub>4</sub> (acidic)CO<sub>2</sub> + HBrComplete cleavage of C=C
O<sub>3</sub>Glyoxylic acidOzonolysis followed by hydrolysis

Key Mechanistic Insights:

  • Steric Effects : The hydroxyl group at C1 directs electrophiles to attack C3 in addition reactions .

  • Conjugation Stabilization : The enol-bromine system delocalizes electron density, reducing susceptibility to S<sub>N</sub>1 mechanisms .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMSO) promote ionic intermediates, while nonpolar solvents favor radical pathways .

This compound’s reactivity profile highlights its utility in synthesizing functionalized alkenes and carbonyl derivatives, though experimental data remain limited for specific transformations.

Scientific Research Applications

Organic Synthesis

2-Bromoprop-1-en-1-ol serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in:

  • Reactions involving nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
  • Synthesis of complex molecules: It acts as a building block for more complex organic structures, including pharmaceuticals and agrochemicals.

Biochemical Applications

Research has shown that this compound interacts with biological systems in several ways:

  • Enzyme Activity Modulation: It is known to influence the activity of enzymes such as haloalkane dehalogenase, which catalyzes the hydrolytic cleavage of carbon-halogen bonds. This reaction is significant in bioremediation processes where halogenated compounds are detoxified.

Table 1: Enzyme Interaction and Effects

EnzymeEffect of this compound
Haloalkane DehalogenaseIncreases hydrolytic cleavage activity
Cytochrome P450Potential modulation of metabolic pathways

Potential Therapeutic Uses

The compound is under investigation for its pharmacological potential:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial activities, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Industrial Applications

In industrial contexts, this compound is used for:

  • Production of Specialty Chemicals: It serves as a precursor for synthesizing various specialty chemicals utilized in manufacturing processes.

Table 2: Industrial Uses

ApplicationDescription
Specialty ChemicalsUsed as an intermediate in chemical production
AgrochemicalsPotential role in developing herbicides and pesticides

Mechanism of Action

The mechanism of action of 2-Bromoprop-1-en-1-ol involves its reactivity as a bromohydrin. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets, including enzymes and other biomolecules, altering their function and activity .

Comparison with Similar Compounds

Structure and Properties :

  • Formula : C₄H₉BrO; MW : 153.02 g/mol .
  • Saturated alcohol with bromine on carbon 3 and a methyl group on carbon 2.

Key Differences :

  • Reactivity: Lacks the conjugated double bond, reducing susceptibility to elimination reactions compared to 2-bromoprop-1-en-1-ol.
  • Applications : Primarily used in organic synthesis as a branched alkylating agent, whereas the unsaturated structure of this compound may favor participation in cycloaddition or polymerization reactions.

1-(2-Bromophenyl)prop-2-en-1-ol (CAS: 114837-50-2)

Structure and Properties :

  • Formula : C₉H₉BrO; MW : 213.08 g/mol (estimated) .
  • Features a brominated aromatic ring conjugated to an allylic alcohol.

Key Differences :

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

Structure and Properties :

  • Formula : C₁₆H₁₃BrO; MW : 307.18 g/mol (estimated) .
  • Brominated α,β-unsaturated ketone with aromatic substituents.

Key Differences :

  • Functional Group : The ketone group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions), whereas this compound’s hydroxyl group favors hydrogen bonding and acidity (pKa ~15–16).
  • Synthesis: Prepared via bromination of enones followed by base-mediated elimination, contrasting with allylic alcohol bromination routes .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile
This compound C₃H₅BrO 153.02 Allylic alcohol, bromide Elimination, substitution
3-Bromo-2-methylpropan-1-ol C₄H₉BrO 153.02 Saturated alcohol, bromide Nucleophilic substitution
1-(2-Bromophenyl)prop-2-en-1-ol C₉H₉BrO 213.08 Aromatic, allylic alcohol Electrophilic substitution
2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one C₁₆H₁₃BrO 307.18 α,β-unsaturated ketone Michael addition, bromination

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